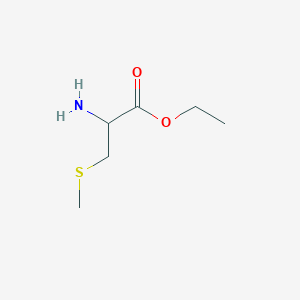

S-Methylcysteine, ethyl ester

Description

Contextualization as a Cysteine Derivative and its Significance in Organic Chemistry

S-Methylcysteine, ethyl ester belongs to the family of cysteine derivatives, a broad class of compounds that have been chemically modified from the fundamental structure of cysteine. Cysteine is a versatile amino acid crucial for the structure and function of proteins, primarily due to its thiol (-SH) group. bachem.comontosight.ai The methylation of this thiol group to form S-methylcysteine, followed by the esterification of the carboxyl group, yields this compound. jst.go.jp This transformation is significant in organic synthesis as it alters the molecule's polarity, reactivity, and steric hindrance, making it a useful building block for more complex molecules. The esterification of the carboxylic acid increases the compound's hydrophobicity, which can improve its solubility in organic solvents and its ability to cross cell membranes in certain applications. nih.gov

The presence of the thioether linkage in S-methylcysteine and its ester derivatives, as opposed to the free thiol in cysteine, fundamentally changes its chemical behavior. While cysteine's free sulfhydryl group is highly reactive and prone to oxidation to form disulfide bridges, the S-methyl group provides a stable protection, preventing such reactions and allowing for selective modifications at other parts of the molecule. bachem.comontosight.ai This stability is a key feature that organic chemists exploit in multi-step syntheses.

Overview of L-Cysteine Esters in Synthetic and Biochemical Applications

L-cysteine esters, in general, are widely utilized in various scientific and industrial fields. They serve as crucial intermediates in the synthesis of pharmaceuticals, peptides, and other biologically active compounds. chemimpex.comfengchengroup.comfishersci.be The esterification of the carboxyl group is a common strategy to protect this functional group during peptide synthesis, preventing it from participating in unwanted side reactions. nih.gov

In the realm of biochemistry, L-cysteine esters are employed in studies related to cellular metabolism and protein synthesis. chemimpex.com Their ability to be transported into cells more readily than the parent amino acid makes them valuable tools for investigating the intracellular roles of cysteine. chemimpex.com Furthermore, some L-cysteine esters have been explored for their potential as antioxidants and in cosmetic formulations for their skin-rejuvenating properties. chemimpex.comfengchengroup.com

The synthesis of S-alkyl cysteine esters, including the ethyl ester of S-methylcysteine, is a subject of ongoing research. Various methods have been developed for their preparation, often involving the reaction of cysteine esters with alkylating agents under basic conditions. researchgate.netnih.gov These synthetic routes are continuously being optimized to improve yields and stereochemical purity.

Stereochemical Considerations and Enantiomeric Forms

As with most amino acids, S-methylcysteine and its esters are chiral molecules, existing in two enantiomeric forms: the L-form and the D-form. The naturally occurring and most common form is L-S-methylcysteine. wikipedia.orgebi.ac.uk The stereochemistry at the α-carbon is crucial for the biological activity and recognition of these molecules by enzymes and receptors.

During chemical synthesis, particularly under basic conditions, there is a risk of racemization, where the L-enantiomer can be converted into a mixture of both L- and D-forms. bachem.com Preserving the stereochemical integrity of the α-carbon is a significant challenge and a primary goal in the synthesis of enantiomerically pure S-methylcysteine esters. organic-chemistry.org The specific stereochemical configuration can have a profound impact on the properties and applications of the final product. For instance, in peptide synthesis, the incorporation of the correct enantiomer is essential for the proper folding and function of the resulting peptide. nih.gov

Historical Development of Research on S-Methylcysteine and its Esters

Research into S-methylcysteine dates back to the mid-20th century, with initial studies focusing on its natural occurrence in plants, particularly in vegetables of the Allium and Brassica genera. wikipedia.orgtandfonline.comtandfonline.com Early investigations elucidated its biosynthetic pathways and its role as a plant secondary metabolite. tandfonline.com

The focus of research has since expanded to include the chemical synthesis and properties of S-methylcysteine and its derivatives, including its esters. The development of methods for the S-alkylation of cysteine and its esters has been a key area of investigation, driven by the need for these compounds in various fields of research. researchgate.net More recent studies have explored the potential biological activities of S-methylcysteine and its sulfoxide (B87167), including their roles in cellular processes and potential health implications. tandfonline.comresearchgate.netresearchgate.net The synthesis of isotopically labeled versions, such as S-methyl-L-cysteine-d3, has also been undertaken to facilitate metabolic studies. pharmaffiliates.comresearchgate.net

The chemical properties of this compound and related compounds are summarized in the table below.

| Property | Value |

| IUPAC Name | ethyl (2R)-2-amino-3-(methylthio)propanoate |

| Molecular Formula | C6H13NO2S |

| CAS Number | 34017-27-1 (for the hydrochloride salt of the methyl ester) |

| Boiling Point | 223.1ºC at 760mmHg (for the methyl ester hydrochloride) chemsrc.com |

| Flash Point | 88.7ºC (for the methyl ester hydrochloride) chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-3-methylsulfanylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-3-9-6(8)5(7)4-10-2/h5H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUTVWYPVSFHNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CSC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792132-38-8 | |

| Record name | ethyl rac-(2R)-2-amino-3-methylsulfanyl-propanoate;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of S Methylcysteine, Ethyl Ester

Reactions Involving the Ester Functionality

The ethyl ester group of S-Methylcysteine, ethyl ester is a key site for reactions that modify the carboxyl terminus of the molecule. These reactions are fundamental in both synthetic organic chemistry and metabolic processes.

Ester hydrolysis is the cleavage of an ester into its constituent carboxylic acid and alcohol, a reaction that can be catalyzed by acids, bases, or enzymes. libretexts.org

Chemical Hydrolysis

Acid-catalyzed hydrolysis of this compound is a reversible process that reaches an equilibrium. chemguide.co.uk The reaction is typically performed by heating the ester in the presence of water and a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgchemguide.co.uk The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.comchemistrysteps.com Subsequent proton transfer and elimination of an ethanol (B145695) molecule yield the final product, S-Methylcysteine, and regenerate the acid catalyst. chemguide.co.uk To drive the reaction to completion, a large excess of water is typically used. chemguide.co.uk

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. libretexts.orgchemistrysteps.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, from which an ethoxide ion is eliminated. The ethoxide ion then deprotonates the newly formed carboxylic acid (S-Methylcysteine), resulting in the formation of a carboxylate salt and ethanol. chemistrysteps.com This final acid-base step is what renders the reaction irreversible. chemistrysteps.com

Enzymatic Hydrolysis

Enzymes, particularly those of the hydrolase class, can catalyze the hydrolysis of the ester bond in this compound with high specificity and efficiency under mild physiological conditions. google.com Lipases and esterases are common enzymes used for this purpose. google.comwikipedia.org Studies on structurally similar compounds, such as N-acetyl-S-alkyl-cysteine ethyl esters, have demonstrated that enzymes like chymotrypsin (B1334515) can effectively catalyze their hydrolysis. nih.govnih.gov The enzymatic mechanism typically involves an active site, often containing a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate), which facilitates the nucleophilic attack on the ester's carbonyl carbon, leading to the formation of an acyl-enzyme intermediate. This intermediate is then hydrolyzed by water to release the carboxylic acid and regenerate the enzyme. The use of enzymes allows for selective hydrolysis, which is particularly advantageous in complex molecular structures or for chiral resolutions. orgsyn.org

| Hydrolysis Type | Catalyst | Key Mechanistic Step | Reversibility | Products |

|---|---|---|---|---|

| Acid-Catalyzed | Strong Acid (e.g., H₂SO₄) | Protonation of carbonyl oxygen, nucleophilic attack by H₂O | Reversible | S-Methylcysteine + Ethanol |

| Base-Catalyzed (Saponification) | Strong Base (e.g., NaOH) | Nucleophilic attack by OH⁻, formation of carboxylate salt | Irreversible | S-Methylcysteine Salt + Ethanol |

| Enzymatic | Hydrolase (e.g., Lipase, Chymotrypsin) | Formation of an acyl-enzyme intermediate | Generally Irreversible (in vivo) | S-Methylcysteine + Ethanol |

Transesterification is a process in which the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org For this compound, this involves replacing the ethyl group with a different alkyl group. The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

In an acid-catalyzed mechanism, a proton activates the carbonyl group of the ester, making it more susceptible to nucleophilic attack by an alcohol molecule (e.g., methanol). wikipedia.org A tetrahedral intermediate is formed, and after a series of proton transfers, ethanol is eliminated, resulting in a new ester (e.g., S-Methylcysteine, methyl ester). wikipedia.org

The base-catalyzed mechanism involves a nucleophilic alkoxide (e.g., methoxide) attacking the carbonyl carbon to form a tetrahedral intermediate. The original ethoxide group is then eliminated, yielding the new ester. masterorganicchemistry.com To favor the formation of the desired product, the reactant alcohol is often used in large excess as the solvent, which shifts the equilibrium. wikipedia.orgmasterorganicchemistry.com This reaction is a common strategy for synthesizing various ester derivatives from a common precursor. researchgate.net

| Reactant Alcohol | Catalyst | Resulting Ester Product |

|---|---|---|

| Methanol (B129727) (CH₃OH) | Acid or Base | S-Methylcysteine, methyl ester |

| Propanol (CH₃CH₂CH₂OH) | Acid or Base | S-Methylcysteine, propyl ester |

| Isopropanol ((CH₃)₂CHOH) | Acid or Base | S-Methylcysteine, isopropyl ester |

Reactions at the Thioether Moiety

The sulfur atom in the thioether moiety of this compound is nucleophilic and readily undergoes oxidation. It is also a site for reactions involving cleavage and interaction with various oxidizing species.

The thioether group is susceptible to oxidation, which typically occurs at the sulfur atom. The most common reaction is the oxidation to a sulfoxide (B87167). The oxidation of this compound yields S-Methylcysteine sulfoxide, ethyl ester. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide (H₂O₂) or peroxy acids. mdpi.com The resulting sulfoxide introduces a new stereocenter at the sulfur atom. semanticscholar.org

Further oxidation of the sulfoxide under stronger conditions can lead to the formation of the corresponding sulfone, S-Methylcysteine sulfone, ethyl ester, where the sulfur atom is bonded to two oxygen atoms. thieme-connect.de The primary oxidation product, S-Methylcysteine sulfoxide, is a naturally occurring compound found in plants of the Allium and Brassica genera. wikipedia.orgnih.govresearchgate.net

Cleavage of the thioether C–S bonds in this compound generally requires specific and often harsh chemical conditions. thieme-connect.de Metal-free methods can achieve C(sp³)–S bond cleavage in certain arylmethyl thioethers, though these conditions are specific to substrates with activating groups. mdpi.com

In the context of oxidative stress, cleavage can occur as a secondary reaction following initial oxidation. For instance, studies on the reaction of hydroxyl radicals with related N-acetylated cysteine ethyl ester derivatives show that an initially formed hydroxysulfuranyl radical can undergo rapid fragmentation. This fragmentation can lead to the cleavage of the carbon-sulfur bond, yielding various radical by-products. researchgate.net The specific by-products formed from the cleavage of this compound would depend on the exact reaction conditions and the nature of the cleaving agent.

The thioether moiety makes this compound an effective scavenger of reactive oxygen species (ROS). Its interaction with potent oxidizing agents like the hydroxyl radical (HO•) has been a subject of mechanistic studies. The reaction of thioethers with HO• proceeds via a one-electron oxidation through a two-step process. mdpi.com

The initial step is the formation of an adduct, a hydroxysulfuranyl radical. mdpi.comresearchgate.net This transient species can then undergo several transformations. One pathway involves the elimination of a hydroxide ion (HO⁻) to form a sulfur radical cation (>S•+). mdpi.comresearchgate.net The fate of this radical cation is influenced by the molecular structure. In model peptide systems containing S-methylcysteine, the proximity of the sulfur atom to other heteroatoms in the peptide backbone can influence the formation of transient five- or six-membered rings. mdpi.com

The ability of S-methylcysteine and related compounds to react with and neutralize ROS like H₂O₂ and hydroxyl radicals underlies their antioxidant activity. nih.govnih.gov By scavenging these damaging radicals, they can help protect biological molecules from oxidative damage.

| Transient Species | Formation Pathway | Significance |

|---|---|---|

| Hydroxysulfuranyl Radical | Initial adduct formation with HO• radical | Key primary intermediate in radical oxidation |

| Sulfur Radical Cation (>S•+) | Elimination of HO⁻ from the hydroxysulfuranyl radical | Represents a one-electron oxidation product |

| Disulfide Radical Cation (>SS<)⁺ | Reaction of >S•+ with a non-oxidized thioether molecule | Dimeric species involved in subsequent product formation |

Reactions at the Amino and Carboxyl Groups

The reactivity of this compound at its amino and carboxyl functionalities is foundational to its role in synthetic and biological chemistry. These sites allow for the formation of amide bonds, peptide linkages, and the construction of cyclic structures.

The presence of a primary amino group and an ethyl ester group makes this compound a viable substrate for amidation and peptide coupling reactions. Standard solid-phase peptide synthesis (SPPS) methodologies can be adapted for peptides incorporating this modified amino acid. In a typical approach, the N-α-amino group is protected, commonly with a fluorenylmethyloxycarbonyl (Fmoc) group, while the C-terminal ethyl ester remains. This N-protected amino acid can then be coupled to a resin-bound amino acid or peptide chain. peptide.com

The coupling process generally involves the activation of the carboxyl group of the incoming amino acid. However, in the case of coupling this compound, its ethyl ester group can participate in transesterification or amidation reactions. A general method for dipeptide synthesis involves the activation of the amino group of an amino acid ester, which then reacts with an N-protected amino acid. This "N→C" directional synthesis is an alternative to the more common "C→N" approach. google.com

The synthesis of peptides containing C-terminal esters, such as this compound, can also be achieved using trityl side-chain anchoring. nih.govresearchgate.net In this method, an Fmoc-protected cysteine ester is anchored to a trityl chloride resin via its thiol group. The peptide chain is then extended from the N-terminus using standard solid-phase procedures. Subsequent cleavage from the resin yields the desired peptide with a C-terminal ester. nih.gov This method has been shown to be effective for the synthesis of peptides with various C-terminal alkyl esters, including methyl, ethyl, and isopropyl esters. researchgate.net

| Parameter | Description |

| Reactants | N-protected this compound; Amino acid or peptide with a free carboxyl group (or resin-bound) |

| Coupling Reagents | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) |

| Protecting Groups | Fluorenylmethyloxycarbonyl (Fmoc), tert-Butoxycarbonyl (Boc) for the N-terminus |

| Reaction Conditions | Typically carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature. |

The bifunctional nature of this compound allows for intramolecular reactions to form cyclic derivatives. While specific studies on the cyclization of this compound are not extensively detailed, the reactivity of analogous cysteine derivatives provides insight into potential pathways. Intramolecular cyclization can occur through the reaction of the N-terminal amino group with an activated C-terminal ester or via reactions involving the side chain.

One relevant example is the cyclization of N-terminal S-carbamoylmethylcysteine, which can undergo an intramolecular reaction to form a derivative of perhydro-1,4-thiazine-3-carboxylic acid with the loss of ammonia. This type of cyclization highlights the potential for the amino group to participate in ring-forming reactions.

Another potential route to cyclic derivatives involves the sulfur atom of the side chain. For instance, S-protected cysteine sulfoxides can be activated to serve as electrophiles. In the presence of a suitable internal nucleophile, such as a tryptophan residue within a peptide chain, an intramolecular S-arylation can occur, leading to a cyclic peptide. This demonstrates the versatility of the cysteine scaffold in forming cyclic structures through side-chain modifications.

Photochemical Transformations and Degradation Pathways

This compound, like other sulfur-containing amino acids, is susceptible to photochemical transformations, particularly in the presence of photosensitizers such as flavins. These reactions are significant in the context of food chemistry, as they can lead to the formation of characteristic off-flavors.

The photodecomposition of this compound can be initiated by flavins, such as riboflavin (B1680620) (vitamin B2), which are common components of many biological systems and food products. The process is initiated by the absorption of light by the flavin molecule, which promotes it to an excited triplet state. nih.gov This excited flavin is a potent oxidizing agent and can abstract an electron from the sulfur atom of this compound.

This electron transfer results in the formation of a flavin radical anion and a sulfur-centered radical cation on the this compound molecule. Subsequent fragmentation of this radical cation can lead to the formation of various smaller, volatile sulfur compounds. The reaction is a key step in the generation of light-struck flavor.

The general mechanism for flavin-sensitized photooxidation involves the following steps:

Photoexcitation: Flavin + hν → ¹Flavin* → ³Flavin*

Electron Transfer: ³Flavin* + R-S-CH₃ → [Flavin•⁻ R-S•⁺-CH₃]

Radical Fragmentation: R-S•⁺-CH₃ → Various degradation products

The formation of "light-struck flavor," often described as "skunky," in beverages like beer is a well-known example of the photochemical degradation of sulfur-containing compounds. wikipedia.org This off-flavor is primarily attributed to the formation of 3-methyl-2-butene-1-thiol (B196119) (MBT). wikipedia.orgsemanticscholar.orgnist.govsigmaaldrich.com

The precursors to MBT are derived from two sources: hop-derived compounds (isohumulones) and sulfur-containing amino acids. nih.gov Upon exposure to light, isohumulones can degrade to form a 3-methyl-2-butenyl (B1208987) radical. Simultaneously, the flavin-induced photodecomposition of sulfur-containing amino acids, including S-methylcysteine, generates sulfhydryl and methylthio radicals. The recombination of the 3-methyl-2-butenyl radical with a sulfhydryl radical leads to the formation of the potent odorant, MBT. While S-methylcysteine can be a source of sulfur radicals, the direct formation of MBT from this compound involves a series of complex radical reactions.

| Compound | Role in Light-Struck Flavor Formation |

| Riboflavin | Photosensitizer, initiates the degradation of sulfur compounds |

| Isohumulones | Source of the 3-methyl-2-butenyl radical upon photodegradation |

| S-Methylcysteine | Precursor to sulfhydryl and methylthio radicals |

| 3-Methyl-2-butene-1-thiol (MBT) | Key compound responsible for the characteristic light-struck flavor |

Degradation and Catabolism Pathways of S-Methylcysteine Analogues

The degradation and catabolism of S-methylcysteine and its analogues have been studied in various organisms, revealing several metabolic pathways. tandfonline.comnih.gov These pathways are crucial for sulfur homeostasis and the detoxification of potentially harmful compounds. kegg.jp

In one characterized pathway for the degradation of S-methyl-cysteine, the molecule is first protected by acetylation of the amino group. researchgate.net This is followed by the oxidation of the S-methyl group to a formyl group. The resulting S-formyl acetylated molecule is then "deprotected" by a deacetylase. Subsequently, the formyl group can migrate to the now-free amino group in a cyclization step. Finally, a deformylase acts on this intermediate to liberate cysteine. researchgate.net

Another significant catabolic route for S-methyl-L-cysteine in animals involves oxidation to its corresponding sulfoxide, N-acetyl-S-methyl-L-cysteine S-oxide. nih.gov Further metabolism can lead to the formation of methylsulphinylacetic acid and 2-hydroxy-3-methylsulphinylpropionic acid, which are excreted in the urine. nih.gov

In plants, the catabolism of methionine can lead to the synthesis of S-methylcysteine. pnas.org Methionine γ-lyase can cleave methionine to produce methanethiol (B179389), which can then react with an activated form of serine to form S-methylcysteine. pnas.org This suggests that S-methylcysteine can serve as a storage form for sulfide (B99878) or methyl groups in plants. pnas.org

Derivatives, Conjugates, and Analogues of S Methylcysteine, Ethyl Ester

N-Substituted Derivatives (e.g., N-Ferrocenoyl Derivatives)

N-substitution of cysteine esters is a strategy employed to modify the properties of peptides and create novel compounds for various research applications. The introduction of a substituent on the nitrogen atom can influence metabolic stability, bioavailability, and the ability of the molecule to form hydrogen bonds. sci-hub.ru

A notable example of N-substitution involves the creation of organometallic compounds, such as N-ferrocenoyl derivatives. While direct N-ferrocenoylation of S-methylcysteine, ethyl ester is not extensively detailed, the synthesis of related structures like N-ferrocenoyl-labelled glutamate (B1630785) diethyl ester provides insight into the synthetic approaches. researchgate.net These redox-labeled amino acid derivatives exhibit intermolecular hydrogen bonding, forming extended networks in the solid state. researchgate.net The ferrocene (B1249389) moiety introduces an electroactive core, which is of interest in the development of novel anticancer compounds. sci-hub.ru Research on N-(6-ferrocenyl-2-naphthoyl) dipeptide ethyl esters has shown potent antiproliferative effects in vitro. sci-hub.ru

Another significant N-substituted derivative is N-methyl cysteine (MeCys). Various methods exist for the N-methylation of cysteine, often involving precursors with sulfhydryl protecting groups. A successful strategy involves the formation of an oxazolidinone precursor from a protected cysteine derivative, which, after ring opening and reduction, yields the N-methylated product with high efficiency. nih.gov

S-Oxidized Forms: S-Methylcysteine Sulfoxide (B87167) (Methiin) Derivatives

Oxidation of the sulfur atom in S-methylcysteine leads to the formation of S-methylcysteine sulfoxide, commonly known as methiin. This non-protein amino acid is naturally found in vegetables of the Allium (e.g., onions, garlic) and Brassicaceae (e.g., cabbage, kale) families. wikipedia.orgnih.govlktlabs.com Methiin is an organosulfur compound that, while odorless itself, is a precursor to some of the characteristic flavors of these vegetables. wikipedia.org

Methiin is produced from glutathione (B108866) and is related to other unsaturated sulfoxides like S-allyl cysteine sulfoxide (alliin) in garlic. wikipedia.org When the plant tissue is damaged, the enzyme alliinase acts on S-methylcysteine sulfoxide, leading to the formation of various volatile sulfur compounds. wikipedia.orgresearchgate.net In scientific research, methiin has been investigated for several potential biological activities. Studies in animal and in vitro models have suggested anti-hyperglycemic, anti-hypercholesterolemic, and antioxidant properties. nih.govlktlabs.com The proposed mechanisms for these effects include influencing glucose- and cholesterol-related enzymes and enhancing antioxidant defenses. nih.gov

Table 1: Properties of S-Methylcysteine Sulfoxide (Methiin)

| Property | Value |

|---|---|

| Chemical Formula | C4H9NO3S |

| Molar Mass | 151.18 g·mol−1 |

| Appearance | White solid |

| Natural Sources | Onions, Garlic, Kale, Cabbage |

Metal Complexes and Ligand Binding Studies (Non-Biological Systems)

The functional groups of cysteine esters, particularly the thiol and amino groups, make them effective ligands for metal ions. Studies on the interaction of cysteine methyl ester with various bivalent metal ions in aqueous solutions have revealed the formation of a diverse range of complex species. rsc.org

Potentiometric studies have determined the stability constants for complexes formed with ions such as nickel(II), zinc(II), cadmium(II), mercury(II), and lead(II). The nature of these complexes varies depending on the metal ion. rsc.org For instance, with nickel(II), both simple mononuclear complexes (NiL+, NiL2) and more complex polynuclear species (Ni4L62–) are formed. In contrast, polynuclear complexes are not observed with zinc(II) and lead(II), which instead form protonated and, in the case of zinc, hydrolysed species in addition to simple mononuclear complexes. rsc.org

With cadmium, a polynuclear complex (Cd2L3+) has been identified, while mercury(II) forms a series of complexes including HgL2 and polynuclear species like Hg2L3+ and Hg3L42+. rsc.org Infrared spectroscopy of isolated solid complexes has been used to further study the coordination of the ligand to the metal ions. rsc.org

Table 2: Examples of Cysteine Methyl Ester-Metal Complexes

| Metal Ion | Example Complex Species Identified |

|---|---|

| Nickel(II) | NiL+, NiL2, Ni4L62– |

| Zinc(II) | ZnL+, ZnL2, ZnHL2+, ZnL(OH) |

| Cadmium(II) | CdL+, CdL2, Cd2L3+ |

| Mercury(II) | HgL+, HgL2, Hg2L3+, Hg3L42+ |

| Lead(II) | PbL+, PbL2, PbHL2+ |

L represents the cysteine methyl ester ligand.

Peptide Derivatives and Peptidomimetics Incorporating the Ester Moiety

Peptides featuring a C-terminal cysteine ester are an important class of molecules in biochemical research. The ester moiety can be crucial for biological activity, as seen in molecules like the α-factor peptide, a pheromone in Saccharomyces cerevisiae which has a C-terminal farnesylated cysteine methyl ester. nih.gov

Solid-phase peptide synthesis (SPPS) methodologies have been developed to create peptides with C-terminal cysteine alkyl esters. One effective method involves anchoring the Fmoc-protected C-terminal cysteine ester to a trityl chloride resin via its side-chain thiol group. The peptide chain is then extended using standard SPPS procedures, followed by cleavage from the resin. nih.gov This technique allows for the synthesis of various C-terminal ester analogues, such as ethyl and isopropyl esters, which can be used to probe structure-activity relationships. nih.gov Studies have shown that this side-chain anchoring method results in minimal epimerization of the C-terminal cysteine residue. nih.gov

S-Methylcysteine Conjugates and Biotransformation Products (e.g., S-Methylmercapturic Acid)

S-methylcysteine itself can be considered an S-conjugate of cysteine. drugbank.com In biological systems, it is a product of metabolic pathways and can serve as a biomarker. S-methylcysteine is a known biotransformation product of the fumigant methyl bromide. nih.govresearchgate.net

One of the key metabolic fates of S-methylcysteine is its conversion into S-methylmercapturic acid (SMMA), which is excreted in urine. The measurement of urinary S-methylcysteine (SMC) and SMMA is used to assess exposure to certain methylating agents and to study methylation turnover in various biochemical processes. nih.govresearchgate.net Sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS) with isotope dilution, have been developed for the specific detection of these compounds in biological fluids. nih.gov These studies are important for understanding the detoxification pathways and metabolic handling of xenobiotics.

Alpha-Methylated Cysteine Ester Derivatives

The introduction of a methyl group at the alpha-carbon of cysteine creates α-methyl cysteine, a non-natural amino acid that can be incorporated into peptides to introduce conformational constraints. A facile and scalable synthesis for α-methyl cysteine derivatives starts from L-cysteine ethyl ester. ed.ac.uk

The synthesis involves multiple steps and often utilizes a chiral auxiliary, such as a camphor (B46023) sultam, to control the stereochemistry at the newly formed quaternary center. The thiol group is typically protected throughout the synthesis with groups like trityl (Trt), allyl, or tert-butyl (tBu). ed.ac.uk Another synthetic approach utilizes the ring-opening of a serine β-lactone intermediate with a thiol donor. acs.org These α-methylated building blocks are valuable in solid-phase peptide synthesis and the creation of natural product analogues. ed.ac.uk

S-(N-Methylcarbamate) Cysteine Ethyl Ester and Related Carbamates

S-(N-Methylcarbamate) cysteine ethyl ester is a derivative where an N-methylcarbamate group is attached to the sulfur atom of cysteine ethyl ester. nih.gov Carbamates are a class of organic compounds derived from carbamic acid (NH2COOH). drugbank.com

Related compounds include N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC), a metabolite that can be converted to ethyl-N-methylcarbamate in the presence of ethanol (B145695) and a base like potassium carbonate. researchgate.net This reaction is relevant in the context of analytical procedures for determining metabolites of compounds like N,N-Dimethylformamide. The reaction proceeds via the carbamoyl (B1232498) group transfer from the sulfur atom. researchgate.net

Biochemical and Biological Research on S Methylcysteine and Its Ethyl Ester Excluding Human Clinical Data

Occurrence and Distribution in Plant Species

S-Methylcysteine, and more commonly its oxidized form S-methylcysteine sulfoxide (B87167) (SMCSO), are naturally occurring non-proteinogenic amino acids found in a variety of plant species. Their distribution is particularly notable in certain families of vegetables, where they contribute to the characteristic flavors and are subjects of phytochemical research.

Cruciferous vegetables, belonging to the Brassicaceae family, are significant dietary sources of S-methylcysteine sulfoxide. nih.govresearchgate.net In fact, the concentration of SMCSO in these vegetables can be substantially higher than that of glucosinolates, another well-known class of sulfur-containing compounds in this family. nih.govtandfonline.com The levels of SMCSO can vary widely depending on the specific vegetable, cultivar, and growing conditions. tandfonline.com

Research has quantified the SMCSO content in several common cruciferous vegetables. For instance, Brussels sprouts have been reported to contain some of the highest concentrations of SMCSO among Brassica vegetables. flinders.edu.auecu.edu.au Other cruciferous vegetables that are known to accumulate SMCSO include cabbage, broccoli, kale, and cauliflower. tandfonline.comecu.edu.auacs.org Upon tissue damage, such as cutting or chewing, SMCSO is acted upon by the enzyme alliinase, leading to the formation of various volatile sulfur compounds. nih.gov

Table 1: S-Methylcysteine Sulfoxide (SMCSO) Content in Selected Cruciferous Vegetables

| Vegetable | Median SMCSO Content (mg/100g Fresh Weight) | SMCSO Content Range (mg/100g Fresh Weight) |

|---|---|---|

| Brussels sprouts | 318 | 68 - 420 |

| Cauliflower | - | - |

| Cabbage | - | - |

| Kale | - | - |

| Broccoli | - | - |

| Chinese Cabbage | - | - |

| Radish | 19 | 4 - 45 |

Data sourced from a systematic literature review. flinders.edu.au Specific median and range values for all vegetables were not provided in the source.

S-methylcysteine and its sulfoxide are also characteristic compounds in vegetables of the Allium genus. nih.govlktlabs.com In many Allium species, (+)-S-methyl-L-cysteine sulfoxide (methiin) is the most abundant cysteine sulfoxide. nih.gov Garlic (Allium sativum) and onion (Allium cepa) are well-known for containing these sulfur compounds, which are precursors to their distinctive flavors and aromas. nih.govnih.gov

The profile of S-alk(en)yl cysteine sulfoxides can vary among different Allium species. While S-methylcysteine sulfoxide is ubiquitous, other related compounds like S-allyl-L-cysteine sulfoxide (alliin) are characteristic of garlic, and S-trans-1-propenyl-L-cysteine sulfoxide (isoalliin) is typical of onion. tandfonline.com The enzymatic breakdown of these compounds upon tissue disruption is responsible for the formation of a wide array of biologically active sulfur-containing molecules. rsc.org

Table 2: Predominant S-Alk(en)yl Cysteine Sulfoxides in Garlic and Onion

| Compound | Predominantly Found In |

|---|---|

| S-Methylcysteine Sulfoxide (Methiin) | Garlic, Onion |

| S-Allyl-L-cysteine Sulfoxide (Alliin) | Garlic |

| S-trans-1-Propenyl-L-cysteine Sulfoxide (Isoalliin) | Onion |

The common bean (Phaseolus vulgaris) is a legume known to accumulate significant quantities of S-methylcysteine, primarily in the form of its γ-glutamyl dipeptide, γ-glutamyl-S-methylcysteine. nih.govnih.gov The accumulation of these non-protein sulfur amino acids is linked to the plant's sulfur metabolism, particularly when the capacity for protein synthesis is exceeded. scholaris.ca

The biosynthesis of free S-methylcysteine in developing common bean seeds is understood to occur through the condensation of O-acetylserine and methanethiol (B179389). nih.gov Serine and methionine have been identified as the sole precursors for this pathway. nih.gov A cytosolic β-substituted alanine (B10760859) synthase, BSAS4;1, has been shown to catalyze this reaction in vitro. nih.gov The expression of the gene for this enzyme correlates with the developmental timing and levels of free S-methylcysteine accumulation. nih.gov

While free S-methylcysteine levels are higher in the early stages of seed development and decline later, the accumulation of γ-glutamyl-S-methylcysteine follows a different pattern, suggesting distinct metabolic pools. nih.gov It is proposed that the majority of γ-glutamyl-S-methylcysteine may be synthesized from S-methylhomoglutathione. nih.gov

Roles in Microorganism and Protozoan Metabolism

S-methylcysteine is also involved in the metabolic pathways of certain microorganisms, including the protozoan parasite Entamoeba histolytica.

The enteric protozoan parasite Entamoeba histolytica possesses a de novo pathway for the synthesis of S-methylcysteine. asm.org This synthesis is particularly notable under conditions of L-cysteine deprivation, which leads to a significant accumulation of S-methylcysteine and its precursor, O-acetylserine. nih.gov

The synthesis of S-methylcysteine in E. histolytica proceeds through the reaction of methanethiol and O-acetylserine, a reaction catalyzed by the enzyme cysteine synthase. nih.gov This pathway is analogous to that observed in some plants. researchgate.net The parasite has multiple isozymes of the key enzymes involved, serine acetyltransferase (SAT) and cysteine synthase (CS), which are critical for the production of S-methylcysteine and cysteine. nih.gov The de novo L-cysteine biosynthetic pathway is considered a potential drug target as it is absent in mammals. nih.gov

While the direct synthesis of thiazolidine (B150603) derivatives from S-methylcysteine in parasites is not extensively detailed in the provided context, the metabolic pathways involving sulfur-containing amino acids in protozoa like Entamoeba histolytica are of significant interest. The parasite's reliance on cysteine and related metabolites for growth, survival, and defense against oxidative stress highlights the importance of these pathways. nih.gov

Entamoeba histolytica lacks glutathione (B108866) and instead utilizes L-cysteine as a major redox buffer. asm.org The de novo synthesis pathway, which can produce S-methylcysteine, is a crucial part of its sulfur-containing amino acid metabolism. asm.org Although the direct involvement of S-methylcysteine in thiazolidine derivative synthesis is not explicitly stated, the broader context of sulfur amino acid metabolism in these parasites suggests a complex interplay of these compounds in various cellular processes.

Impact of L-Cysteine Deprivation on S-Methylcysteine Levels in Protozoa

In the anaerobic protozoan parasite Entamoeba histolytica, L-cysteine is a crucial amino acid for proliferation, adherence, and defense against oxidative stress. mdpi.com Research using metabolome analysis has shown that depriving this organism of L-cysteine leads to profound changes in its metabolism. mdpi.com One of the most significant effects is a dramatic accumulation of S-methylcysteine (SMC). mdpi.com

Under normal conditions, the intracellular levels of SMC in E. histolytica are nearly undetectable. However, upon L-cysteine deprivation, there is a sharp increase in O-acetylserine (OAS) and a marked accumulation of SMC. This occurs alongside a significant decrease in the levels of L-cysteine, L-cystine, and S-adenosylmethionine (SAM), a key methyl group donor. mdpi.com The accumulation of SMC is a specific response to L-cysteine depletion and not a result of general oxidative stress. mdpi.com This metabolic shift suggests that E. histolytica alters its sulfur-containing amino acid pathways to potentially store methyl groups and sulfide (B99878) in the form of SMC when L-cysteine is scarce.

Below is a data table summarizing the metabolic changes observed in Entamoeba histolytica upon L-cysteine deprivation.

| Metabolite | Change upon L-Cysteine Deprivation | Biological Significance |

| S-Methylcysteine (SMC) | Dramatic Accumulation | Serves as a storage compound for methyl groups and sulfide. |

| O-Acetylserine (OAS) | Sharp Increase | Precursor for SMC synthesis. |

| L-Cysteine | Sharp Decrease | Indicates depletion of the primary thiol source. mdpi.com |

| S-Adenosylmethionine (SAM) | ~44% Decrement | Reflects altered methylation potential in the cell. |

| L-Methionine | Unchanged | Suggests the methionine pool is maintained. |

Enzymatic Interactions and Substrate Specificity

Interaction with Cysteine Synthase

Cysteine synthase, also known as O-acetylserine (thiol) lyase, is a key enzyme in the synthesis of sulfur-containing amino acids. google.com In the protozoan E. histolytica, studies have demonstrated that this enzyme is directly responsible for the synthesis of S-methylcysteine. mdpi.com The reaction involves the combination of methanethiol with O-acetylserine (OAS). mdpi.comgoogle.com While this enzyme was previously thought to be primarily involved in the biosynthesis of L-cysteine from sulfide, research on L-cysteine-deprived protozoa revealed its significant role in producing SMC. mdpi.com Recombinant cysteine synthase isotypes from E. histolytica have been shown to possess both S-methylcysteine and L-cysteine synthesizing capabilities in vitro. google.com However, in vivo evidence points to their primary involvement in SMC synthesis, especially under conditions of L-cysteine starvation. google.com

Substrate for L-Methionine Gamma-Lyase

L-methionine gamma-lyase (MGL) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme known for its broad substrate specificity, primarily catalyzing the degradation of L-methionine. wikipedia.orgnih.gov This enzyme is found in various bacteria, parasitic protozoa, and plants. wikipedia.org Research has shown that MGL also acts on S-methyl-L-cysteine, catalyzing its α,β-elimination. researchgate.netaalto.fi Although S-methyl-L-cysteine is not the primary substrate for MGL, the enzyme's ability to degrade it demonstrates a multicatalytic function. aalto.fi The reaction results in the cleavage of the C-S bond. aalto.fi This activity links MGL to the broader metabolism of sulfur-containing amino acids beyond just methionine.

Interaction with S-Adenosylhomocysteinase

There is no evidence of a direct enzymatic interaction, such as substrate catalysis or direct inhibition, between S-methylcysteine and S-adenosylhomocysteinase (SAHase). The relationship is indirect and contextual, rooted in the cellular methylation cycle. SAHase is a critical enzyme that regulates cellular methylation reactions by catalyzing the reversible hydrolysis of S-adenosylhomocysteine (SAH) to adenosine (B11128) and homocysteine. nih.gov SAH is a potent inhibitor of most S-adenosylmethionine (SAM)-dependent methyltransferases. nih.govnih.gov By breaking down SAH, SAHase prevents its accumulation and thereby ensures that methylation processes can proceed. nih.gov

Cleavage by Beta-Lyases

S-methylcysteine is a known substrate for a class of enzymes called cysteine S-conjugate β-lyases (EC 4.4.1.13). mdpi.comnih.gov These pyridoxal 5'-phosphate-containing enzymes catalyze β-elimination reactions, cleaving the carbon-sulfur bond of cysteine S-conjugates. nih.gov The reaction with S-methylcysteine yields methanethiol, pyruvate, and ammonia.

Several species of enteric bacteria, such as Bacteroides distasonis and Enterococcus faecalis, exhibit high β-lyase activity toward S-methylcysteine. Similarly, enzymes from bacteria like Fusobacterium nucleatum have been shown to produce volatile sulfur compounds from various substrates, including S-methyl-L-cysteine. mdpi.com This enzymatic cleavage is a key step in the metabolism of S-alkylcysteines. mdpi.com

The table below summarizes the substrate activity of various β-lyases with S-methylcysteine.

| Enzyme Source | Substrate(s) Including S-Methylcysteine | Product(s) of Cleavage |

| Enteric Bacteria (Bacteroides, Enterococcus) | Se-p-methoxybenzylselenocysteine, S-methylcysteine , Se-methylselenocysteine | Thiol/Selenol, Pyruvate, Ammonia |

| Fusobacterium nucleatum | L-cysteine, L-cystine, S-ethyl-L-cysteine, S-methyl-L-cysteine , L-cystathionine | Volatile Sulfur Compounds |

| General Cysteine S-conjugate β-lyase | Aliphatic and aromatic L-cysteine-S-conjugates | Thiol, Pyruvate, Ammonia |

Role in Methylation Processes and Methyltransferase Activity

S-methylcysteine is intrinsically linked to methylation processes, primarily as a product of methyltransferase activity. nih.gov It is not typically a methyl donor itself but rather acts as a sink or storage form for methyl groups. A significant pathway for its formation is through the post-translational modification of proteins. nih.gov

A well-studied example involves the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). This enzyme repairs alkylated DNA by transferring a methyl group from a damaged guanine (B1146940) base to one of its own cysteine residues. This reaction forms a protein-bound S-methyl-L-cysteine residue and restores the guanine in the DNA. The process is stoichiometric, and the formation of S-methylcysteine irreversibly inactivates the enzyme molecule, which is then targeted for degradation. This highlights a crucial role for S-methylcysteine formation as a consequence of a protective methylation-scavenging process. The ultimate source of the methyl groups that damage the DNA and are subsequently transferred is often related to the cellular pool of S-adenosylmethionine (SAM), the universal methyl donor.

Substrate Specificity of Proteases (e.g., Hepatitis C Virus NS3 Serine Protease)

The Hepatitis C Virus (HCV) NS3 protein is a multifunctional enzyme possessing serine protease activity essential for cleaving the viral polyprotein, a critical step in viral replication. mdpi.com Research into the substrate specificity of the NS3 serine protease reveals stringent requirements at its active site, particularly at the P1 position of the substrate peptide, which is the residue immediately preceding the cleavage point.

In studies probing this specificity, synthetic peptides derived from HCV cleavage sites were used to determine the kinetic parameters of the NS3 protease. These investigations found that a cysteine (Cys) residue is strongly preferred at the P1 position. nih.govnih.gov To test this preference, various amino acids were substituted for the native cysteine. When S-methylcysteine (Mcy) was used as the P1 substitute, it resulted in a significantly less efficient substrate for the protease. nih.govnih.gov This demonstrates a strict stereochemical requirement for a cysteine residue at this key position for optimal enzymatic activity. nih.govnih.gov The catalytic efficiency (kcat/Km) of the protease is a measure of how efficiently it can bind to a substrate and convert it into a product. The substitution with S-methylcysteine leads to a marked decrease in this value compared to the native cysteine-containing peptide. nih.gov

This finding underscores the precise structural recognition necessary for the HCV NS3 protease to function and highlights that even a subtle modification, such as the S-methylation of the P1 cysteine, can substantially impair proteolytic cleavage.

Table 1: Effect of P1 Residue Substitution on HCV NS3 Protease Efficiency

| P1 Residue | Relative Cleavage Efficiency | Key Finding |

|---|---|---|

| Cysteine (Native) | High | Optimal residue for NS3 protease activity. nih.govnih.gov |

| S-Methylcysteine | Progressively Less Efficient | Demonstrates the stringent stereochemical requirement at the P1 position. nih.govnih.gov |

| Other Substitutions (e.g., Homocysteine, Alanine, Serine) | Progressively Less Efficient | Further confirmed the critical nature of the Cys residue for efficient cleavage. nih.govnih.gov |

Metabolic Pathways and Turnover in Biological Systems (e.g., Methylation Turnover)

S-methylcysteine (SMC) is integrated into cellular metabolism through several pathways, primarily involving the transfer and turnover of methyl groups. It is not directly coded by the genome but arises through post-translational modification or as a product of specific metabolic routes.

One significant pathway for SMC formation is the methylation of a cysteine residue, with methionine serving as the ultimate methyl group donor. nih.gov In studies on the common bean, for instance, isotopic tracking revealed that serine and methionine are the precursors for free S-methylcysteine, likely synthesized via the condensation of O-acetylserine and methanethiol. nih.gov In the anaerobic protozoan Entamoeba histolytica, S-methylcysteine is synthesized from methanethiol and O-acetylserine by the enzyme cysteine synthase. nih.gov This synthesis appears to be a major pathway for salvaging methanethiol. nih.gov

The metabolism of S-methylcysteine involves several processes, including dethiomethylation, demethylation, and oxidative degradation. tandfonline.com The methyl group of SMC can be metabolically active and incorporated into other crucial metabolites such as methionine, choline, and creatine. nih.gov This highlights its role in the broader network of one-carbon metabolism. Furthermore, the appearance of S-methylglutathione, a tripeptide of S-methylcysteine, has been noted during the metabolism of certain methylated compounds in biological systems. tandfonline.com

Biomarker Applications in Experimental Animal Models and in vitro Studies

S-methylcysteine and its derivatives have been investigated in various non-human experimental models for their potential therapeutic effects and as biomarkers of specific biological processes.

In animal models of metabolic syndrome, S-methylcysteine has shown promise. Studies using male Wistar rats fed a high-fructose diet to induce metabolic syndrome found that oral administration of SMC improved insulin (B600854) resistance and attenuated inflammation and oxidative stress. nih.gov Similarly, in a rat model of diet-induced obesity, SMC treatment led to a significant reduction in body weight, fasting plasma glucose, total cholesterol, and triglycerides, while increasing levels of high-density lipoprotein cholesterol (HDL-C). researchgate.netnih.gov These findings suggest that SMC can positively modulate lipid metabolism and glucose homeostasis in these experimental settings. researchgate.netnih.gov

In vitro studies on human bronchial epithelial cells have explored the protective effects of S-methylcysteine (SMC) and S-ethyl cysteine (SEC). Pretreatment with these compounds was found to protect the cells against hydrogen peroxide-induced injury by reducing the generation of reactive oxygen species (ROS) and preserving the glutathione redox cycle. nih.gov

It is important to note that a study investigating the effects of S-methylcysteine and S-ethyl cysteine on lipopolysaccharide (LPS)-induced acute lung injury in mice has been retracted. mdpi.com The retracted work had reported that post-intake of these compounds improved inflammatory, oxidative, and apoptotic lung injury. mdpi.com

Table 2: Summary of S-Methylcysteine (SMC) Effects in Experimental Animal Models

| Animal Model | Condition Induced | Observed Effects of SMC Administration |

|---|---|---|

| Male Wistar Rats | Metabolic Syndrome (High-Fructose Diet) | Improved insulin resistance; attenuated oxidative stress and inflammation. nih.gov |

| Rats | Diet-Induced Obesity (High-Fructose Diet) | Reduced body weight, fasting plasma glucose, total cholesterol, and triglycerides. Increased HDL-C. researchgate.netnih.gov |

Protein Modifications and Post-Translational Events (e.g., Protein Succination and Dicarboxypropylation via Cysteine Residues)

Cysteine residues in proteins are highly reactive and are targets for various post-translational modifications (PTMs) that regulate protein function. nih.govnih.gov Among these are irreversible modifications driven by metabolic intermediates. S-methylation itself is a post-translational modification that gives rise to S-methylcysteine residues within proteins.

Two notable PTMs involving the modification of cysteine are protein succination and dicarboxypropylation.

Protein Succination : This is a stable, non-enzymatic PTM where the tricarboxylic acid (TCA) cycle metabolite fumarate (B1241708) reacts with the thiol group of a cysteine residue. This Michael addition reaction forms an S-(2-succino)cysteine (2SC) adduct.

Protein Dicarboxypropylation : In a similar chemical reaction, the immunometabolite itaconate, which accumulates in activated immune cells like macrophages, reacts with cysteine residues. nih.gov This modification, also a Michael addition, results in the formation of a 2,3-dicarboxypropylcysteine (2,3-DCP) adduct. nih.govnih.gov This PTM has been shown to alkylate key regulatory proteins, such as KEAP1, which in turn activates the Nrf2 antioxidant response pathway. nih.gov

These PTMs are stable thioether modifications and serve as markers of metabolic states where fumarate or itaconate levels are elevated. nih.gov In research settings, the quantification of these modified cysteine residues is crucial. To facilitate analysis by mass spectrometry, protein hydrolysates containing these adducts are often derivatized. This can involve the generation of their ethyl esters , which improves their analytical properties for detection and quantification.

Therefore, while S-methylcysteine, ethyl ester is a specific chemical entity, the use of ethyl ester derivatization is a key analytical technique in the broader study of other significant cysteine modifications like succination and dicarboxypropylation.

Advanced Analytical Methodologies for S Methylcysteine, Ethyl Ester and Its Precursors/metabolites

Chromatographic Techniques with Derivatization

Derivatization is a cornerstone of amino acid analysis, modifying the analyte to improve its chromatographic behavior and detection sensitivity. sigmaaldrich.com For S-Methylcysteine and its analogs, this typically involves esterification of the carboxyl group and acylation of the amino group to create a less polar, more volatile, and thermally stable molecule suitable for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, the direct analysis of amino acids like S-Methylcysteine is challenging due to their low volatility. sigmaaldrich.com Chemical derivatization is, therefore, an essential prerequisite for successful GC-MS analysis. sigmaaldrich.com

Alkyl chloroformate reagents, such as ethyl chloroformate (ECF) and butyl chloroformate, are highly effective for the derivatization of amino acids in a single, rapid step. core.ac.ukresearchgate.net This reaction is typically performed in an aqueous medium, where the reagent simultaneously converts the carboxylic acid group into an ester and the amino group into a carbamate. core.ac.ukresearchgate.net

The process involves extractive alkylation, for instance, using butylchloroformate in the presence of n-butanol and pyridine, which facilitates the creation of derivatives amenable to GC-MS analysis. nih.gov This method has been successfully applied to quantify S-methylcysteine (SMC) in human urine. nih.gov An optimized two-step ECF derivatization protocol has been shown to offer excellent derivatization efficiency and is suitable for comprehensive metabolic profiling in biological samples like serum. core.ac.ukresearchgate.netnih.gov The resulting derivatives are volatile, thermally stable, and exhibit characteristic fragmentation patterns in the mass spectrometer, allowing for sensitive and specific detection. nih.gov For example, ECF derivatives of N-methylated amino acids show abundant [M-COOC2H5]+ ions, which are useful for structural identification. nih.gov

| Reagent | Key Advantages | Application Example | Reference |

|---|---|---|---|

| Ethyl Chloroformate (ECF) | Fast, single-step reaction; suitable for a broad array of metabolites. | Comprehensive metabolic profiling in serum. | core.ac.uk |

| Butyl Chloroformate | Effective extractive alkylation for complex matrices. | Quantification of S-methylcysteine in human urine. | nih.gov |

This classic two-step derivatization method is widely used for the quantitative analysis of amino acids. scilit.com The procedure first involves the esterification of the carboxylic acid group with n-butanol in an acidic medium to form the n-butyl ester. mdpi.com The second step is the acylation of the amino group using trifluoroacetic anhydride (B1165640) (TFAA) to yield the N-trifluoroacetyl (N-TFA) derivative. acs.org

This dual derivatization process results in compounds that are highly volatile and thermally stable, making them ideal for separation on a GC column. mdpi.com The resulting N-TFA n-butyl esters of amino acids produce complete and characteristic mass spectra, enabling reliable identification and quantification. scilit.comacs.org This method has been applied to analyze amino acid compositions in a variety of samples, from protein hydrolysates to biological fluids. dtic.mil

Isotope dilution mass spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. The strategy involves adding a known quantity of a stable isotope-labeled version of the analyte (e.g., S-[CD3]-SMC) to the sample at the earliest stage of preparation. nih.gov This internal standard has nearly identical chemical and physical properties to the endogenous analyte, so it co-elutes chromatographically but is distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer.

By calculating the ratio of the response of the native analyte to that of the isotope-labeled standard, the method corrects for any analyte loss during sample extraction, cleanup, and derivatization, as well as for any matrix-induced signal suppression or enhancement in the MS source. nih.gov This approach has been effectively used for the sensitive detection of S-methylcysteine in human urine following alkyl-chloroformate derivatization. nih.gov

| Analyte | Isotope-Labeled Standard | Derivatization Method | Matrix | Reference |

|---|---|---|---|---|

| S-Methylcysteine (SMC) | S-[CD3]-SMC | Butyl Chloroformate | Human Urine | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of amino acids, often with simpler sample preparation compared to GC-MS. mdpi.comnih.gov While some methods allow for the analysis of underivatized amino acids, derivatization can be employed to improve chromatographic retention and ionization efficiency. mdpi.comresearchgate.net

Esterification of the carboxylic acid group to form an ethyl ester can enhance the performance of LC-MS/MS analysis. The conversion of the polar carboxyl group into a less polar ester group increases the hydrophobicity of the molecule. This modification can improve retention on reversed-phase liquid chromatography (RPLC) columns, moving the analyte's elution away from the void volume where matrix interferences are often most pronounced.

A validated LC-MS/MS method has been developed for the direct quantitative analysis of S-methyl-l-cysteine (SMC) and its metabolite, S-methyl-l-cysteine sulfoxide (B87167) (SMCSO), in human plasma and urine without derivatization. mdpi.comnih.gov This method utilizes isotope-labeled internal standards for accurate quantification and demonstrates high sensitivity, with limits of detection in the low micromolar to nanomolar range. mdpi.comnih.govresearchgate.net Although this specific validated method does not require derivatization, the principle of ethyl esterification remains a valuable tool in the broader context of amino acid analysis by LC-MS/MS, particularly when dealing with complex matrices or when enhanced chromatographic separation is needed. mdpi.comresearchgate.net

| Analyte | Matrix | Limit of Detection (LOD) | Retention Time | Reference |

|---|---|---|---|---|

| S-Methyl-l-cysteine (SMC) | Human Plasma | 0.04 µM | 2.7 ± 0.01 min | mdpi.comnih.gov |

| S-Methyl-l-cysteine (SMC) | Human Urine | 0.08 µM | 2.7 ± 0.01 min | mdpi.comnih.gov |

| S-Methyl-l-cysteine sulfoxide (SMCSO) | Human Plasma | 0.02 µM | 2.6 ± 0.01 min | mdpi.comnih.gov |

| S-Methyl-l-cysteine sulfoxide (SMCSO) | Human Urine | 0.03 µM | 2.6 ± 0.01 min | mdpi.comnih.gov |

Stable Isotope Dilution Mass Spectrometry

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a gold-standard quantitative technique that provides high accuracy and precision. The methodology involves spiking a sample with a known concentration of a stable isotope-labeled version of the analyte, which serves as an internal standard. Because the isotopically labeled standard is chemically identical to the analyte, it can account for matrix effects and variations in sample preparation and instrument response.

For the analysis of S-methyl-l-cysteine (SMC), a precursor to its ethyl ester, isotope-dilution gas chromatography-mass spectrometry (GC-MS) has been successfully employed. nih.gov In this approach, a deuterated internal standard, such as S-[CD₃]-SMC, is added to the sample. nih.gov Following derivatization, typically through extractive alkylation, the sample is analyzed by GC-MS. The instrument monitors specific mass-to-charge (m/z) ratios for both the native analyte and the isotope-labeled internal standard. The ratio of their peak areas allows for precise quantification. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also frequently used with stable isotope dilution for quantifying SMC and its metabolites in biological fluids like plasma and urine. nih.govresearchgate.net This method offers significant advantages, including simple and rapid sample preparation. nih.govresearchgate.net The use of isotope-labeled internal standards in LC-MS/MS analysis leads to high accuracy, with quantification accuracies reported to be around 98.28 ± 5.66%. nih.govresearchgate.net

Table 1: Key Parameters in Stable Isotope Dilution LC-MS/MS for S-Methyl-l-cysteine (SMC) Analysis nih.govresearchgate.net

| Parameter | Urine | Plasma |

| Limit of Detection (LOD) | 0.08 µM | 0.04 µM |

| Extraction Recovery | 0.9 ± 0.1 | 1.0 ± 0.1 |

| Matrix Effect | 0.7 ± 0.05 | 0.5 ± 0.1 |

High Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of amino acids and their derivatives, including S-Methylcysteine. shimadzu.com The method separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. shimadzu.com

For the analysis of sulfur-containing amino acids, reversed-phase HPLC is commonly utilized. sielc.comresearchgate.net This technique employs a nonpolar stationary phase and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase. By modifying the mobile phase composition, often with a gradient of an organic solvent like acetonitrile (B52724) in water, a wide range of compounds with varying polarities can be effectively separated. sielc.com

Detection in HPLC can be achieved through various methods, including UV-Vis, fluorescence, and mass spectrometry (LC-MS). researchgate.net For compounds lacking a strong chromophore, pre-column or post-column derivatization with reagents like o-Phthalaldehyde (OPA) can be used to introduce a fluorescent tag, significantly enhancing detection sensitivity. researchgate.netnih.gov An LC-MS/MS method for SMC demonstrated a retention time of 2.7 ± 0.01 minutes, showcasing the rapid nature of modern HPLC separations. nih.gov

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. wikipedia.org This method is performed in narrow-bore capillaries and is known for its high efficiency, short analysis times, and minimal sample consumption. wikipedia.org CE is particularly well-suited for the analysis of charged molecules like amino acids and their metabolites. nih.gov

In CE, analytes migrate through an electrolyte solution under the influence of an electric field. wikipedia.org The separation is based on differences in the charge-to-size ratio of the analytes. Techniques such as capillary zone electrophoresis (CZE) have been applied to analyze compounds like S-carboxymethyl-L-cysteine and its metabolites in urine with minimal sample pretreatment. nih.gov By using capillaries with minimized electroosmotic flow, detection limits as low as 0.03 mg/mL can be achieved. nih.gov

CE can be coupled with mass spectrometry (CE-MS) to provide structural information and enhance selectivity. nih.gov This combination has been used to investigate the metabolism of l-cysteine, demonstrating its power in identifying and profiling related metabolites in complex biological samples. nih.gov

Solid-Phase Microextraction (SPME) Coupled to GC/MS for Esters

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates extraction and concentration into a single step. nih.gov It is particularly effective for extracting volatile and semi-volatile organic compounds, such as esters, from various matrices. researchgate.net In SPME, a fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed to the sample or its headspace. Analytes partition from the sample matrix into the fiber coating. thermofisher.com

The fiber is then transferred to the injection port of a gas chromatograph (GC), where the trapped analytes are thermally desorbed and introduced into the GC column for separation. thermofisher.com Coupling with a mass spectrometer (MS) allows for the identification and quantification of the separated compounds. nih.gov

The choice of fiber coating is critical for selective and efficient extraction. For esters, coatings like polydimethylsiloxane/divinylbenzene (PDMS/DVB) are often employed. nih.gov Optimization of extraction parameters such as incubation temperature and time is crucial for achieving high sensitivity. nih.gov This SPME-GC/MS methodology is highly suitable for the analysis of volatile compounds like S-Methylcysteine, ethyl ester, offering a sensitive and robust approach for their determination in complex samples. nih.gov

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation of molecules. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular structure, connectivity, and elemental composition of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT, HMQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the S-methyl protons, the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), and the protons on the cysteine backbone (-CH- and -CH₂-). The splitting patterns (e.g., triplet, quartet) arise from spin-spin coupling between neighboring protons and provide valuable connectivity information. youtube.com For the analogous L-Cysteine ethyl ester, signals appear for the ethyl group and the backbone protons. chemicalbook.com Similarly, S-Methyl-L-cysteine shows characteristic peaks for the S-methyl group and the backbone protons. chemicalbook.com

¹³C NMR: This spectrum reveals the number of chemically non-equivalent carbon atoms and their chemical environment. Each unique carbon in this compound (the carbonyl carbon of the ester, the carbons of the ethyl group, the S-methyl carbon, and the α- and β-carbons of the cysteine backbone) would produce a distinct signal.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, which can be ambiguous in a standard ¹³C NMR spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (based on analogous structures)

| Protons | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern |

| -S-CH₃ | ~2.1 | Singlet |

| -O-CH₂-CH₃ | ~4.2 | Quartet |

| -O-CH₂-CH₃ | ~1.3 | Triplet |

| α-CH | ~3.8 | Doublet of doublets |

| β-CH₂ | ~3.0 | Multiplet |

Mass Spectrometry (MS/MS Fragmentation Analysis, ESI-MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like amino acid esters. It typically generates protonated molecules [M+H]⁺ in positive ion mode, allowing for the accurate determination of the molecular weight of this compound.

MS/MS Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions. The resulting fragmentation pattern provides a "fingerprint" that can be used for structural confirmation. For this compound, characteristic fragmentation pathways would include the neutral loss of the ethyl group, loss of the entire ester group, and cleavages along the cysteine backbone. Analysis of these fragments allows for the precise mapping of the molecule's structure. LC-MS/MS methods have been extensively developed for the parent compound, S-methyl-l-cysteine, identifying specific precursor-to-product ion transitions for its unequivocal detection. nih.govresearchgate.net

Sample Preparation and Extraction Techniques for Complex Matrices

The accurate quantification of this compound in complex matrices such as biological tissues, fluids, or food products necessitates efficient sample preparation to isolate the analyte from interfering substances. researchgate.net The choice of technique depends on the nature of the matrix and the concentration of the analyte.

Solvent Extraction For plant matrices like cruciferous and allium vegetables, which are natural sources of S-methylcysteine precursors, extraction is often performed using polar solvents. nih.gov A common procedure involves homogenizing the sample in acidified methanol (B129727) (e.g., 90% aqueous methanol with 10 mM HCl), followed by heating to boiling under reflux to deactivate enzymes and enhance extraction efficiency. daneshyari.com The resulting extract is then filtered and concentrated before further analysis. daneshyari.com

Solid-Phase Extraction (SPE) SPE is a widely used technique for sample cleanup and concentration. It involves passing the sample extract through a solid adsorbent (the stationary phase) that retains either the analyte or the impurities. The analyte is then selectively eluted with a suitable solvent. This technique is highly effective for removing matrix components like proteins, salts, and phospholipids (B1166683) that can interfere with chromatographic analysis. researchgate.net

Derivatization As mentioned previously, derivatization is often integral to the sample preparation process for S-alkyl cysteine derivatives. researchgate.net It not only enhances spectroscopic detection but can also improve chromatographic separation and volatility for gas chromatography. Common derivatizing agents include:

Dansyl chloride: Reacts with primary and secondary amines. researchgate.netresearchgate.net

Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines, providing a fluorescent or UV-active tag. daneshyari.comresearchgate.net

o-Phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to yield fluorescent derivatives. researchgate.net

The table below summarizes common preparation techniques for S-substituted cysteine derivatives from complex matrices.

| Technique | Principle | Application/Matrix | Reference |

|---|---|---|---|

| Solvent Extraction | Utilizes a solvent (e.g., acidified methanol) to dissolve and extract analytes from a solid matrix. | Plant tissues (e.g., garlic, onion). | daneshyari.comresearchgate.net |

| Protein Precipitation | Uses an organic solvent (e.g., acetonitrile) or acid to denature and precipitate proteins from biological fluids. | Blood, plasma, serum. | researchgate.netsemanticscholar.org |

| Solid-Phase Extraction (SPE) | Separates components of a mixture based on their physical and chemical properties as they pass through a solid adsorbent. | Cleanup of biological and environmental samples. | researchgate.netd-nb.info |

| Liquid-Liquid Extraction (LLE) | Partitions analytes between two immiscible liquid phases to separate them from matrix components. | Urine, plasma. | researchgate.net |

Method Validation and Sensitivity Considerations (e.g., Limits of Detection and Quantification)

Method validation is essential to ensure that an analytical procedure is reliable, accurate, and precise for its intended purpose. Key parameters include linearity, precision, accuracy, selectivity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. mdpi.com The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. d-nb.infomdpi.com

HPLC-UV Method: LOQ of 0.71 µg/g researchgate.net

HPLC-MS Method: LOQ of 0.07 µg/g researchgate.net

For another related compound, Methylseleno-l-cysteine, a non-derivatization HPLC-UV method was developed and validated, achieving an LOQ of 0.1 µg/mL. fao.org These findings demonstrate that high-performance liquid chromatography, especially when coupled with mass spectrometry, provides excellent sensitivity for the quantification of S-alkyl cysteine derivatives.

The table below presents sensitivity data from validated methods for related cysteine derivatives, illustrating the performance of different analytical approaches.

| Analyte | Method | Detection | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| S-allyl-l-cysteine | HPLC | UV (250 nm) | 0.23 µg/g | 0.71 µg/g | researchgate.net |

| S-allyl-l-cysteine | HPLC | Mass Spectrometry (MS) | Not Reported | 0.07 µg/g | researchgate.net |

| Organosulfur Compounds (incl. Alliin) | LC-MS/MS | Mass Spectrometry (MS) | 0.003 - 0.058 ng/mL | 0.01 - 0.19 ng/mL | researchgate.net |

| Methylseleno-l-cysteine | HPLC | UV (220 nm) | Not Reported | 0.1 µg/mL | fao.org |

These examples underscore the importance of the chosen detection method, with mass spectrometry generally offering significantly lower limits of detection and quantification compared to UV detection. researchgate.net

Future Research Directions

Exploration of New Synthetic Routes for Enantiopure S-Methylcysteine, Ethyl Ester